molecular formula C12H12ClN3O2 B14860898 (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

(3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B14860898
M. Wt: 265.69 g/mol
InChI Key: NMNBXFDHRIEYKX-ZJUUUORDSA-N
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Description

(3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine derivatives under acidic or basic conditions.

    Substitution with the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the pyrrolidine ring: This step often involves cyclization reactions, where the intermediate compounds are cyclized to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    (3R,5S)-5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (3R,5S)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol lies in its specific substitution pattern and the presence of the chlorophenyl group. This gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

(3R,5S)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol

InChI

InChI=1S/C12H12ClN3O2/c13-8-3-1-7(2-4-8)11-15-12(18-16-11)10-5-9(17)6-14-10/h1-4,9-10,14,17H,5-6H2/t9-,10+/m1/s1

InChI Key

NMNBXFDHRIEYKX-ZJUUUORDSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C2=NC(=NO2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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